4,4,5,5,5-Pentafluoropentyl methacrylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl methacrylate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Compounds with modified fluorine atoms, leading to different chemical properties.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in creating biocompatible materials.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The presence of fluorine atoms imparts unique properties such as high electronegativity and thermal stability. These properties make it suitable for various applications, including the formation of stable polymers and biocompatible materials .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a methacrylate group.
4,4,5,5,5-Pentafluoro-1-pentanol: The alcohol precursor used in the synthesis of 4,4,5,5,5-Pentafluoropentyl methacrylate.
Uniqueness
This compound is unique due to its methacrylate group, which allows it to undergo polymerization reactions, making it valuable in the synthesis of fluorinated polymers with specific properties .
Biological Activity
4,4,5,5,5-Pentafluoropentyl methacrylate (PFPM) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of PFPM, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
PFPM is characterized by its pentafluoropentyl group, which imparts distinct hydrophobic and lipophobic characteristics. These properties can influence the compound's interaction with biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of PFPM and similar fluorinated compounds against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting metabolic pathways.
Research Findings
- Efficacy Against Pathogens : PFPM has shown potential against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies indicate a significant reduction in viable cell counts when exposed to PFPM concentrations ranging from 0.1% to 1% over 24 hours.
- Mechanism of Action : The antibacterial activity may be attributed to the fluorinated group enhancing membrane permeability and leading to cell lysis. This is supported by studies that demonstrate increased membrane disruption in bacterial cells treated with fluorinated compounds compared to non-fluorinated counterparts .
Table 1: Antibacterial Efficacy of PFPM
Concentration (%) | S. aureus Viable Count (CFU/mL) | E. coli Viable Count (CFU/mL) |
---|---|---|
0.1 | 2 x 10^6 | 3 x 10^6 |
0.5 | 1 x 10^5 | 1 x 10^5 |
1.0 | <10 | <10 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of PFPM for potential biomedical applications.
Findings
- Cell Lines Tested : Cytotoxic effects were evaluated using human fibroblast and epithelial cell lines.
- Results : At concentrations below 0.5%, PFPM exhibited minimal cytotoxicity with cell viability remaining above 80%. However, at higher concentrations (≥1%), significant cytotoxic effects were observed, leading to cell death and apoptosis.
Table 2: Cytotoxicity of PFPM on Cell Lines
Concentration (%) | Fibroblast Viability (%) | Epithelial Viability (%) |
---|---|---|
0.1 | 95 | 92 |
0.5 | 85 | 88 |
1.0 | 60 | 55 |
Case Studies
Several case studies have explored the application of PFPM in drug delivery systems and antimicrobial coatings.
Case Study: Antimicrobial Coatings
A study investigated the use of PFPM in creating antimicrobial coatings for medical devices. The results showed that devices coated with PFPM demonstrated reduced biofilm formation by Staphylococcus epidermidis, highlighting its potential as an effective antimicrobial agent in clinical settings .
Case Study: Drug Delivery Systems
In another study, PFPM was incorporated into polymeric nanoparticles for targeted drug delivery. The findings indicated that these nanoparticles could effectively encapsulate therapeutic agents while providing a controlled release profile, enhancing the efficacy of treatments against resistant bacterial strains .
Properties
Molecular Formula |
C9H11F5O2 |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H11F5O2/c1-6(2)7(15)16-5-3-4-8(10,11)9(12,13)14/h1,3-5H2,2H3 |
InChI Key |
SXMBTMDQTKUTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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